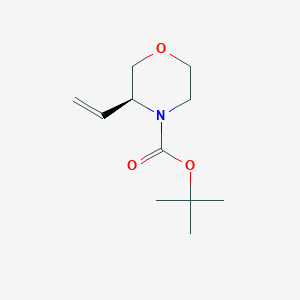
Benzenesulfonic acid, 3,5-dichloro-2-hydroxy-, hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dichloro-2-hydroxybenzenesulfonohydrazide: is an organic compound characterized by the presence of two chlorine atoms, a hydroxyl group, and a sulfonohydrazide group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dichloro-2-hydroxybenzenesulfonohydrazide typically involves the reaction of 3,5-dichloro-2-hydroxybenzenesulfonyl chloride with hydrazine hydrate. The reaction is carried out in an aqueous or alcoholic medium under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3,5-Dichloro-2-hydroxybenzenesulfonyl chloride+Hydrazine hydrate→3,5-Dichloro-2-hydroxybenzenesulfonohydrazide+By-products
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyl group in 3,5-dichloro-2-hydroxybenzenesulfonohydrazide can undergo oxidation to form corresponding quinones.
Reduction: The sulfonohydrazide group can be reduced to form sulfonamide derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Quinones.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,5-Dichloro-2-hydroxybenzenesulfonohydrazide is used as an intermediate in the synthesis of various organic compounds. It is also employed in analytical chemistry for the detection and quantification of certain analytes.
Biology: In biological research, this compound can be used as a reagent for the modification of biomolecules, aiding in the study of enzyme mechanisms and protein interactions.
Industry: In industrial applications, it can be used in the formulation of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 3,5-dichloro-2-hydroxybenzenesulfonohydrazide exerts its effects depends on its specific application. For instance, in analytical chemistry, it may act as a chromogenic reagent, forming colored complexes with target analytes. In biological systems, it may interact with enzymes or proteins, modifying their activity or function.
Vergleich Mit ähnlichen Verbindungen
- 3,5-Dichloro-2-hydroxybenzenesulfonic acid
- 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride
- 3,5-Dichloro-2-hydroxybenzenesulfonamide
Uniqueness: 3,5-Dichloro-2-hydroxybenzenesulfonohydrazide is unique due to the presence of the sulfonohydrazide group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for specific synthetic and analytical applications.
Eigenschaften
CAS-Nummer |
90287-02-8 |
|---|---|
Molekularformel |
C6H6Cl2N2O3S |
Molekulargewicht |
257.09 g/mol |
IUPAC-Name |
3,5-dichloro-2-hydroxybenzenesulfonohydrazide |
InChI |
InChI=1S/C6H6Cl2N2O3S/c7-3-1-4(8)6(11)5(2-3)14(12,13)10-9/h1-2,10-11H,9H2 |
InChI-Schlüssel |
NUBAETVCIKJWCK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1S(=O)(=O)NN)O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![((1S,2S)-2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopropyl)methanol](/img/structure/B15218448.png)

